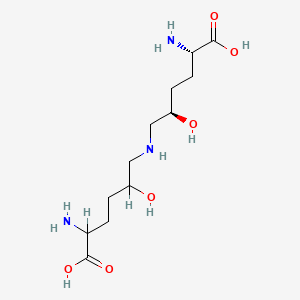

(5S,5'S)-Dihydroxy Lysinonorleucine

Description

Structure

3D Structure

Properties

CAS No. |

32619-23-1 |

|---|---|

Molecular Formula |

C12H25N3O6 |

Molecular Weight |

307.34 g/mol |

IUPAC Name |

(2S,5S)-2-amino-6-[[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid |

InChI |

InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8-,9-,10-/m0/s1 |

InChI Key |

COYAOJMPFAKKAM-XKNYDFJKSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)[C@@H](CNC[C@H](CC[C@@H](C(=O)O)N)O)O |

Canonical SMILES |

C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O |

Synonyms |

N6-[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]-5-hydroxy-L-lysine; (5S,5’S)-Hydroxylysinohydroxynorleucine; _x000B_ |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and History of (5S,5'S)-Dihydroxy Lysinonorleucine: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) is a key reducible divalent cross-link essential for the stabilization and maturation of collagen fibrils, the most abundant structural protein in vertebrates. Its formation, through a series of post-translational modifications, is critical for the biomechanical properties of connective tissues. This technical guide provides a comprehensive overview of the discovery, history, and characterization of DHLNL. It details the biosynthetic pathway, summarizes quantitative data on its distribution, and provides in-depth experimental protocols for its analysis. This document serves as a vital resource for researchers in collagen biology, connective tissue disorders, and the development of therapeutics targeting the extracellular matrix.

Introduction: The Quest for Collagen Stability

The remarkable tensile strength of collagenous tissues has long been attributed to the presence of covalent intermolecular cross-links. The journey to understand these critical molecular "rivets" began in the mid-20th century, with initial studies focusing on the identification of the chemical nature of these bonds. Early research in the 1960s and 1970s, pioneered by scientists such as A.J. Bailey and S.P. Robins, was instrumental in elucidating the fundamental mechanisms of collagen cross-linking.

It was established that the process is initiated by the enzymatic action of lysyl oxidase, which converts specific lysine and hydroxylysine residues in the telopeptide regions of collagen molecules into reactive aldehydes, namely allysine and hydroxyallysine. These aldehydes then spontaneously react with the ε-amino groups of other lysine or hydroxylysine residues in adjacent collagen molecules to form Schiff base adducts.

Discovery and Historical Context of (5S,5'S)-Dihydroxy Lysinonorleucine

The discovery of (5S,5'S)-Dihydroxy Lysinonorleucine was not a singular event but rather a gradual elucidation emerging from the broader investigation of collagen cross-linking chemistry. In the early 1970s, researchers were focused on characterizing the various reducible components in collagen fibers. These components were termed "reducible" because they could be stabilized by reduction with sodium borohydride (NaBH₄), facilitating their isolation and analysis.

Groundbreaking work by Robins and Bailey, published in the Biochemical Journal, systematically characterized the age-related changes in these reducible cross-links in bovine tissues. Their research revealed that the precursor to DHLNL, the Schiff base dehydro-dihydroxylysinonorleucine, was a major cross-link in embryonic tissues, particularly in skin. This aldimine bond is formed from the condensation of a hydroxyallysine residue with a hydroxylysine residue.

For analytical purposes, the unstable dehydro-dihydroxylysinonorleucine is reduced to the stable, non-reducible (5S,5'S)-Dihydroxylysinonorleucine. This process was crucial for its definitive chemical characterization. The stereochemistry, (5S,5'S), arises from the configuration of the parent amino acids in the polypeptide chains.

The Biosynthetic Pathway of (5S,5'S)-Dihydroxy Lysinonorleucine

The formation of DHLNL is a multi-step enzymatic and spontaneous chemical process that occurs in the extracellular space. The pathway is integral to the maturation of collagen fibrils.

-

Lysine Hydroxylation: Within the endoplasmic reticulum of collagen-producing cells, specific lysine residues in the procollagen chains are hydroxylated by lysyl hydroxylases to form hydroxylysine. This step is dependent on Vitamin C.

-

Secretion and Procollagen Processing: Procollagen molecules are secreted into the extracellular matrix, where procollagen peptidases cleave the N- and C-terminal propeptides to form tropocollagen.

-

Fibril Assembly: Tropocollagen molecules self-assemble into highly organized fibrils.

-

Oxidative Deamination: The enzyme lysyl oxidase acts on specific hydroxylysine residues in the telopeptide regions of the collagen molecules, converting their ε-amino groups into aldehyde groups (hydroxyallysine).

-

Schiff Base Formation: The newly formed hydroxyallysine spontaneously reacts with the ε-amino group of a hydroxylysine residue on an adjacent collagen molecule, forming an unstable aldimine bond known as dehydro-dihydroxylysinonorleucine.

-

Amadori Rearrangement (in some cross-links): While the primary maturation pathway for DHLNL involves its eventual replacement by more complex, trivalent cross-links, the initial Schiff base can, in some contexts, undergo an Amadori rearrangement to a more stable keto-amine form, although this is more characteristic of the hydroxylysinonorleucine (HLNL) cross-link.

Diagram: Biosynthetic Pathway of (5S,5'S)-Dihydroxy Lysinonorleucine

Caption: Biosynthesis of (5S,5'S)-Dihydroxy Lysinonorleucine.

Quantitative Data on (5S,5'S)-Dihydroxy Lysinonorleucine Distribution

The abundance of DHLNL varies significantly depending on the tissue type and the developmental stage of the organism. Generally, it is more prevalent in tissues with a high collagen turnover rate and in embryonic tissues. As tissues mature, the concentration of reducible divalent cross-links like DHLNL decreases as they are converted into more stable, non-reducible trivalent cross-links such as pyridinolines.

| Tissue Type | Developmental Stage | Relative Abundance of DHLNL (moles/mole of collagen) | Reference |

| Skin | Embryonic | High | Robins & Bailey, 1973 |

| Skin | Adult | Low to undetectable | Robins & Bailey, 1973 |

| Tendon | Neonatal | Moderate | Eyre & Glimcher, 1973 |

| Tendon | Adult | Low | Eyre & Glimcher, 1973 |

| Cartilage | Articular | Present | Eyre et al., 1984 |

| Bone | Fetal | Present | Mechanic et al., 1971 |

Note: The table provides a qualitative summary based on foundational literature. Precise quantitative values can vary based on the specific analytical methods employed.

Experimental Protocols

The analysis of (5S,5'S)-Dihydroxylysinonorleucine requires a multi-step process involving tissue preparation, reduction of the native cross-link, hydrolysis, and chromatographic separation and detection.

Tissue Preparation and Reduction

-

Tissue Procurement: Excise the tissue of interest and immediately freeze in liquid nitrogen or process fresh.

-

Defatting and Pulverization: Mince the tissue and defat by sequential extraction with acetone and diethyl ether. Lyophilize the defatted tissue to a constant dry weight.

-

Reduction:

-

Suspend the dried tissue powder in a neutral phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.4).

-

Add a fresh solution of sodium borohydride (NaBH₄) or sodium borodeuteride (NaBD₄ for mass spectrometry labeling) to the suspension. A typical concentration is 1 mg of NaBH₄ per 10 mg of dry tissue.

-

Allow the reduction to proceed for 1-2 hours at room temperature with gentle stirring.

-

Quench the reaction by the dropwise addition of glacial acetic acid until effervescence ceases.

-

Wash the reduced tissue extensively with deionized water to remove excess reagents.

-

Lyophilize the reduced tissue.

-

Acid Hydrolysis

-

Place the dried, reduced tissue in a hydrolysis tube.

-

Add 6 M hydrochloric acid (HCl) under nitrogen.

-

Seal the tube under vacuum.

-

Hydrolyze at 110°C for 18-24 hours.

-

After hydrolysis, cool the tube and break the seal.

-

Remove the HCl by rotary evaporation or by drying under a stream of nitrogen.

-

Re-dissolve the hydrolysate in a suitable buffer for analysis (e.g., 0.1% heptafluorobutyric acid).

Quantification by HPLC with Mass Spectrometry (LC-MS/MS)

Modern analysis of collagen cross-links relies heavily on the sensitivity and specificity of LC-MS/MS.

-

Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from a low percentage of B to a higher percentage is used to elute the amino acids and cross-links. The exact gradient profile should be optimized for the specific column and system.

-

Flow Rate: Typically in the range of 200-400 µL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion for DHLNL and monitoring for specific product ions.

-

Precursor Ion (m/z): [M+H]⁺

-

Product Ions (m/z): Specific fragment ions resulting from the collision-induced dissociation of the precursor ion. These transitions should be determined using a pure standard of (5S,5'S)-Dihydroxylysinonorleucine.

-

-

Quantification: A standard curve is generated using a certified (5S,5'S)-Dihydroxylysinonorleucine standard (e.g., available from Santa Cruz Biotechnology). The concentration in the unknown samples is determined by comparing the peak area of the analyte to the standard curve.

-

Diagram: Experimental Workflow for DHLNL Analysis

Caption: Workflow for the analysis of (5S,5'S)-Dihydroxy Lysinonorleucine.

Conclusion and Future Directions

(5S,5'S)-Dihydroxy Lysinonorleucine remains a fundamentally important molecule in the study of collagen biology. Its discovery was a key step in unraveling the complex process of connective tissue maturation. While its role as a transient cross-link is well-established, further research is needed to fully understand its involvement in various pathological conditions, including fibrosis, osteoporosis, and diabetes, where collagen cross-linking is dysregulated. The advanced analytical techniques now available will undoubtedly shed more light on the subtle yet critical roles of DHLNL in health and disease, potentially opening new avenues for therapeutic intervention. For professionals in drug development, understanding the dynamics of DHLNL and other collagen cross-links is crucial for assessing the impact of new therapies on the integrity and function of the extracellular matrix.

An In-depth Technical Guide to the Biosynthetic Pathway of (5S,5'S)-Dihydroxylysinonorleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of (5S,5'S)-dihydroxylysinonorleucine, a crucial divalent cross-link in collagen. The formation of this cross-link is essential for the structural integrity and stability of collagen fibrils, and its dysregulation is implicated in various fibrotic diseases and skeletal disorders. This document details the enzymatic cascade, stereochemical transformations, quantitative data, and experimental protocols relevant to the study of this important biomolecule.

The Biosynthetic Pathway of (5S,5'S)-Dihydroxylysinonorleucine

The biosynthesis of (5S,5'S)-dihydroxylysinonorleucine is a multi-step enzymatic process that occurs in the extracellular matrix, following the self-assembly of tropocollagen molecules into fibrils. The pathway begins with specific lysine residues within the telopeptide regions of collagen and culminates in the formation of a stable, covalent cross-link with a hydroxylysine residue in the helical region of an adjacent collagen molecule.

The key enzymatic steps are as follows:

-

Telopeptide Lysine Hydroxylation: The pathway is initiated by the stereospecific hydroxylation of a lysine residue in the telopeptide of a procollagen α-chain. This reaction is catalyzed by lysyl hydroxylase 2 (LH2) , also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2). LH2 specifically acts on lysine residues in the non-helical telopeptides, a critical determinant for this cross-linking pathway. The reaction requires Fe²⁺ and ascorbate as cofactors and results in the formation of a (5R)-hydroxylysine residue.

-

Oxidative Deamination: Following the formation of tropocollagen and its assembly into fibrils, the ε-amino group of the newly formed (5R)-hydroxylysine in the telopeptide is oxidatively deaminated by lysyl oxidase (LOX) , a copper-dependent enzyme. This reaction produces a reactive aldehyde, δ-hydroxy-α-aminoadipic-δ-semialdehyde, also known as hydroxyallysine.

-

Condensation and Cross-link Formation: The final step involves the spontaneous condensation of the hydroxyallysine aldehyde with the ε-amino group of a (5R)-hydroxylysine residue located in the helical region of a neighboring collagen molecule. This reaction forms an aldimine intermediate, dehydro-dihydroxylysinonorleucine, which can subsequently undergo an Amadori rearrangement to form a more stable ketoamine cross-link, (5S,5'S)-dihydroxylysinonorleucine. The stereochemistry of the final product is determined by the stereospecificity of the preceding enzymatic reactions.

Visualization of the Biosynthetic Pathway

Caption: Biosynthetic pathway of (5S,5'S)-Dihydroxylysinonorleucine.

Quantitative Data

Precise kinetic data for the enzymes involved in (5S,5'S)-dihydroxylysinonorleucine biosynthesis are crucial for understanding the regulation of collagen cross-linking. The following tables summarize available kinetic parameters for human lysyl hydroxylase 2 and a member of the lysyl oxidase family.

Table 1: Kinetic Parameters of Human Lysyl Hydroxylase 2 (PLOD2)

| Substrate | K_m_ | V_max_ (or k_cat_) | Source |

| Synthetic collagen-like peptide | ~40 µM | Not reported | [Fascicle of American Society for Biochemistry and Molecular Biology, 2002] |

| α-Ketoglutarate | ~10 µM | Not reported | [Fascicle of American Society for Biochemistry and Molecular Biology, 2002] |

Note: Detailed kinetic data for human PLOD2 with its native telopeptide substrate is limited in the literature.

Table 2: Kinetic Parameters of Human Lysyl Oxidase Like 2 (LOXL2)

| Substrate | K_m_ | k_cat_ | Source |

| 1,5-diaminopentane | ~1 mM | ~0.02 s⁻¹ | [The Journal of Biological Chemistry, 2014][1] |

| Spermine | ~1 mM | ~0.02 s⁻¹ | [The Journal of Biological Chemistry, 2014][1] |

Note: These values are for LOXL2, a member of the lysyl oxidase family, and may not be fully representative of the primary lysyl oxidase (LOX) acting on collagen.

Experimental Protocols

The analysis and quantification of (5S,5'S)-dihydroxylysinonorleucine typically involve acid hydrolysis of the collagen-containing tissue, followed by chromatographic separation and detection.

Protocol 1: Acid Hydrolysis of Tissue for Collagen Cross-link Analysis

This protocol describes the initial step of preparing tissue samples for the analysis of collagen cross-links.

Materials:

-

Tissue sample (e.g., bone, cartilage, skin)

-

6 M HCl

-

SpeedVac or similar vacuum concentrator

-

Hydrolysis vials with Teflon-lined caps

-

Oven or heating block

Procedure:

-

Lyophilize the tissue sample to a constant dry weight.

-

Weigh approximately 5-10 mg of the dried tissue into a hydrolysis vial.

-

Add 1 ml of 6 M HCl to the vial.

-

Securely cap the vial and place it in an oven or heating block at 110°C for 24 hours.

-

After hydrolysis, cool the vials to room temperature.

-

Centrifuge the vials briefly to collect any condensate.

-

Transfer the hydrolysate to a new tube and dry it completely using a SpeedVac.

-

Re-dissolve the dried hydrolysate in a suitable buffer for chromatographic analysis (e.g., 0.1% heptafluorobutyric acid in water).

Protocol 2: Quantification of Dihydroxylysinonorleucine by HPLC-MS/MS

This protocol provides a general workflow for the quantification of dihydroxylysinonorleucine using high-performance liquid chromatography coupled with tandem mass spectrometry.

Instrumentation and Columns:

-

HPLC system with a binary pump and autosampler

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column suitable for amino acid analysis

Reagents:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Dihydroxylysinonorleucine standard

Procedure:

-

Sample Preparation: Prepare tissue hydrolysates as described in Protocol 1.

-

Chromatographic Separation:

-

Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B.

-

Inject 10-20 µl of the re-dissolved hydrolysate.

-

Elute the cross-links using a gradient of Mobile Phase B (e.g., 2% to 50% over 20 minutes).

-

The flow rate is typically around 0.2-0.4 ml/min.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for dihydroxylysinonorleucine.

-

Optimize the collision energy and other MS parameters for the analyte.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the dihydroxylysinonorleucine standard.

-

Calculate the concentration of dihydroxylysinonorleucine in the samples by comparing their peak areas to the standard curve.

-

Experimental Workflow Visualization

Caption: Workflow for collagen cross-link analysis.

References

The Pivotal Role of (5S,5'S)-Dihydroxylysinonorleucine in Collagen Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collagen, the most abundant protein in mammals, undergoes a series of post-translational modifications that are critical for its structural integrity and function. Among these, the formation of covalent cross-links is paramount for the stabilization of collagen fibrils and the mechanical strength of connective tissues. (5S,5'S)-Dihydroxylysinonorleucine (DHLNL) is a key reducible cross-link that plays a significant role in the maturation of collagen. This technical guide provides an in-depth exploration of the biochemical pathways of DHLNL formation, its impact on collagen's biophysical properties, and its implications in health and disease. Detailed experimental protocols for the analysis of DHLNL and signaling pathways governing its formation are also presented, offering a comprehensive resource for researchers in the field.

Introduction

The process of collagen maturation involves the intricate assembly of tropocollagen molecules into highly organized fibrils, which are subsequently stabilized by a network of covalent intermolecular cross-links. These cross-links are crucial for providing tensile strength and chemical stability to connective tissues such as bone, skin, tendons, and cartilage. The formation of these cross-links is an enzyme-mediated process initiated by lysyl oxidase.

(5S,5'S)-Dihydroxylysinonorleucine (DHLNL) is a divalent, reducible cross-link that represents an early and crucial stage in the collagen cross-linking cascade. Its concentration dynamically changes during tissue development and aging, reflecting the maturation status of the collagenous matrix. Understanding the role of DHLNL is fundamental for elucidating the mechanisms of tissue development, aging, and the pathogenesis of various connective tissue disorders. Furthermore, the enzymatic pathways leading to DHLNL formation present potential targets for therapeutic intervention in fibrotic diseases and other conditions characterized by aberrant collagen deposition.

Biochemical Pathway of (5S,5'S)-Dihydroxylysinonorleucine Formation

The formation of DHLNL is a multi-step enzymatic process that occurs in the extracellular space. It begins with the oxidative deamination of specific lysine and hydroxylysine residues in the telopeptide regions of collagen molecules by the copper-dependent enzyme, lysyl oxidase (LOX).

The key steps are as follows:

-

Oxidative Deamination: Lysyl oxidase converts the ε-amino group of a hydroxylysine residue into a reactive aldehyde group, forming hydroxyallysine.

-

Condensation Reaction: The newly formed hydroxyallysine aldehyde spontaneously condenses with the ε-amino group of a hydroxylysine residue on an adjacent collagen molecule.

-

Schiff Base Formation: This condensation reaction forms a labile Schiff base intermediate known as dehydro-dihydroxylysinonorleucine.

-

Reduction to DHLNL: The Schiff base is then stabilized in vivo through a yet to be fully elucidated reduction mechanism, or in vitro by chemical reduction with agents like sodium borohydride, to form the stable, reduced cross-link, (5S,5'S)-Dihydroxylysinonorleucine.

The formation of DHLNL is a critical step that precedes the formation of more complex, mature, trivalent cross-links such as pyridinoline.

(5S,5'S)-Dihydroxy Lysinonorleucine in different collagen types

A Technical Guide on (5S,5'S)-Dihydroxylysinonorleucine in Collagenous Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,5'S)-Dihydroxylysinonorleucine (DHLNL) is a reducible divalent cross-link found in collagen, the most abundant protein in mammals. This immature cross-link is formed through an enzymatic cascade initiated by lysyl oxidase and plays a crucial role in the initial stabilization of newly synthesized collagen fibrils. The presence and distribution of DHLNL can influence the mechanical properties and biological functions of various tissues. This technical guide provides an in-depth overview of DHLNL, focusing on its distribution in different collagen-rich tissues, detailed experimental protocols for its analysis, and its role in cellular signaling.

The Formation of (5S,5'S)-Dihydroxylysinonorleucine

The biosynthesis of DHLNL is a critical step in the maturation of collagen. The process is initiated by the enzyme lysyl hydroxylase, which hydroxylates specific lysine residues within the collagen triple helix to form hydroxylysine. Subsequently, another enzyme, lysyl oxidase, acts on a hydroxylysine residue in the telopeptide region of a collagen molecule, converting it into a reactive aldehyde, hydroxyallysine. The spontaneous condensation of this aldehyde with a hydroxylysine residue from an adjacent collagen molecule results in the formation of a Schiff base, which upon reduction, yields the stable dihydroxylysinonorleucine cross-link.

Quantitative Distribution of (5S,5'S)-Dihydroxylysinonorleucine

Direct quantitative data for (5S,5'S)-Dihydroxylysinonorleucine (DHLNL) across purified collagen types is limited in the current literature. However, valuable insights can be drawn from studies on tissues with well-characterized and dominant collagen types. The following table summarizes the estimated content of DHLNL in different minipig cartilages, which are rich in specific collagen types. Hyaline cartilage is predominantly composed of collagen type II, while fibrocartilage is rich in collagen type I.

| Tissue Type | Predominant Collagen Type | DHLNL Content (mmol/mol of collagen) |

| Hyaline Cartilage (e.g., Femoral Condyle) | Type II | ~8-10 |

| Elastic Cartilage (e.g., Auricular) | Type II | ~8-10 |

| Fibrocartilage (e.g., Meniscus) | Type I | ~8-10 |

Note: The data is estimated from a study on minipig cartilages where DHLNL content was found to be relatively consistent across different cartilage types when normalized to hydroxyproline content. This suggests a more uniform distribution of this immature cross-link compared to mature cross-links.

Experimental Protocols for the Analysis of (5S,5'S)-Dihydroxylysinonorleucine

The quantification of DHLNL requires a multi-step process involving tissue preparation, hydrolysis, chromatographic separation, and detection.

Sample Preparation and Acid Hydrolysis

This protocol outlines the steps for the complete hydrolysis of collagenous tissues to liberate the constituent amino acids, including DHLNL.

Materials:

-

Lyophilizer

-

Milli-Q water

-

6 M Hydrochloric acid (HCl)

-

Heating block or oven capable of maintaining 110°C

-

Vacuum concentrator (e.g., SpeedVac)

-

Internal standard (e.g., a known amount of a non-naturally occurring amino acid)

Procedure:

-

Lyophilization: Freeze-dry the tissue sample to a constant weight to determine the dry weight.

-

Acid Hydrolysis:

-

Place a known amount of the lyophilized tissue (typically 1-5 mg) into a heavy-walled hydrolysis tube.

-

Add a known amount of internal standard.

-

Add 1 mL of 6 M HCl.

-

Seal the tube under vacuum or flush with nitrogen to prevent oxidation.

-

Heat the sample at 110°C for 24 hours.

-

-

Drying:

-

After hydrolysis, cool the tubes and carefully open them.

-

Transfer the hydrolysate to a new microcentrifuge tube.

-

Dry the sample completely using a vacuum concentrator to remove the HCl.

-

-

Reconstitution: Reconstitute the dried hydrolysate in a known volume of a suitable buffer for chromatographic analysis (e.g., 0.1 M acetic acid).

Ion-Exchange Chromatography (IEC) for Separation

IEC is a classical method for separating amino acids based on their net charge. This step is crucial for isolating DHLNL from other amino acids and interfering compounds in the hydrolysate.

Materials:

-

Ion-exchange chromatography system (e.g., an amino acid analyzer).

-

Cation-exchange column.

-

A series of buffers with increasing pH and/or ionic strength for gradient elution.

-

Ninhydrin reagent for post-column derivatization and detection.

Procedure:

-

Column Equilibration: Equilibrate the cation-exchange column with the starting buffer (low pH).

-

Sample Injection: Inject a known volume of the reconstituted hydrolysate onto the column.

-

Elution: Apply a gradient of increasing pH and/or salt concentration. Amino acids will elute at different times based on their isoelectric points. DHLNL, being a basic amino acid, will bind to the cation-exchange resin and elute at a specific point in the gradient.

-

Derivatization and Detection: The eluted amino acids are mixed with ninhydrin reagent in a post-column reaction coil, heated, and the resulting colored product is detected by a photometer at a specific wavelength (e.g., 570 nm).

-

Quantification: The concentration of DHLNL is determined by comparing the peak area of the sample to that of a known standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS offers high sensitivity and specificity for the quantification of DHLNL. This method is particularly useful for analyzing complex biological samples.

Instrumentation:

-

Ultra-high performance liquid chromatograph (UPLC) or High-performance liquid chromatograph (HPLC).

-

Reversed-phase C18 column.

-

Triple quadrupole mass spectrometer.

LC Parameters (Example):

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 0% to 30% B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

MS/MS Parameters (Example for Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Precursor Ion (Q1): m/z for DHLNL (protonated molecule).

-

Product Ions (Q3): Select specific fragment ions of DHLNL for quantification and confirmation.

-

Collision Energy: Optimized for the specific precursor-product ion transitions.

Procedure:

-

Sample Injection: Inject the reconstituted hydrolysate into the LC-MS/MS system.

-

Chromatographic Separation: The analytes are separated on the reversed-phase column.

-

Mass Spectrometric Detection: The mass spectrometer is operated in MRM mode to selectively detect and quantify the specific precursor-to-product ion transitions for DHLNL.

-

Quantification: A standard curve is generated using known concentrations of a DHLNL standard to quantify the amount in the sample.

Role in Cellular Signaling

Direct signaling pathways initiated by (5S,5'S)-Dihydroxylysinonorleucine have not been specifically identified. However, as an integral component of the collagen fibril, DHLNL contributes to the overall structural integrity and mechanical properties of the extracellular matrix (ECM). The mechanical state of the ECM is a critical regulator of cell behavior through a process known as mechanotransduction.

Collagen cross-links, including DHLNL, influence the stiffness and organization of the collagen network. These physical cues are sensed by cells through cell surface receptors, primarily integrins. Integrin binding to the cross-linked collagen matrix can trigger a cascade of intracellular signaling events that regulate cell adhesion, migration, proliferation, and differentiation.

Conclusion

(5S,5'S)-Dihydroxylysinonorleucine is a fundamental, yet transient, component of collagen maturation. Its uniform distribution across different collagen-rich tissues suggests a conserved role in the initial stabilization of collagen fibrils. The detailed experimental protocols provided in this guide offer a robust framework for the accurate quantification of DHLNL, which is essential for understanding its role in tissue development, disease, and repair. While direct signaling pathways remain to be elucidated, the contribution of DHLNL to the mechanical environment of the ECM and its subsequent influence on cell behavior through mechanotransduction highlight its importance in cellular and tissue homeostasis. Further research is warranted to explore the specific interactions and signaling events that may be directly modulated by the presence of this immature cross-link.

The Cruciform Ligand: An In-Depth Technical Guide to (5S,5'S)-Dihydroxy Lysinonorleucine in Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) is a mature, trivalent cross-linking amino acid fundamental to the structural integrity and mechanical stability of collagen-rich tissues. Formed through the enzymatic action of lysyl oxidase, DHLNL acts as a covalent bridge between collagen molecules, reinforcing the extracellular matrix (ECM). Its abundance and distribution are critical determinants of tissue health, with alterations implicated in various pathological conditions, including fibrosis and age-related tissue stiffening. This technical guide provides a comprehensive overview of the natural abundance of DHLNL in various tissues, detailed methodologies for its quantification, and an exploration of the signaling pathways that regulate its formation.

Natural Abundance of (5S,5'S)-Dihydroxy Lysinonorleucine

The concentration of DHLNL varies significantly across different tissues, reflecting their unique biomechanical demands. While extensive comparative data remains an active area of research, this section summarizes available quantitative information on DHLNL levels.

| Tissue | Species | DHLNL Concentration (mol/mol of collagen) | Reference |

| Lung (Healthy) | Human | Data not explicitly quantified in moles per mole of collagen, but shown to be significantly lower than in fibrotic lung tissue. | [1][2] |

| Lung (Idiopathic Pulmonary Fibrosis) | Human | Significantly increased compared to healthy lung tissue. | [1][2] |

| Lung (Fibrotic Model) | Mouse | Increased compared to healthy controls. | [1][2] |

Note: The table will be populated with more specific quantitative data as it becomes available through ongoing research. The referenced studies demonstrate a clear qualitative and relative quantitative increase in DHLNL in fibrotic lung tissue, highlighting its role in pathological ECM remodeling.

Experimental Protocols

Accurate quantification of DHLNL is crucial for understanding its role in tissue biology and disease. The following section details a state-of-the-art method for the analysis of DHLNL using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established protocols.[1][2]

Protocol: Quantification of DHLNL in Tissues by LC-MS/MS

This protocol outlines the key steps for the preparation and analysis of tissue samples to determine DHLNL concentrations.

1. Tissue Homogenization and Reduction:

-

Excise and weigh the tissue of interest (e.g., lung, skin, tendon, cartilage).

-

Homogenize the tissue in a suitable buffer, such as phosphate-buffered saline (PBS), on ice.

-

To stabilize the immature Schiff base precursors of DHLNL, perform a reduction step using sodium borohydride (NaBH₄). Incubate the homogenate with NaBH₄ at a concentration of 1 mg/mL in a basic buffer (e.g., 0.1 M sodium borate, pH 9.0) for 1 hour at room temperature.

-

Quench the reaction by acidification (e.g., with glacial acetic acid).

2. Acid Hydrolysis:

-

Lyophilize the reduced tissue homogenate.

-

Perform acid hydrolysis of the dried tissue pellet with 6 M hydrochloric acid (HCl) at 110°C for 18-24 hours in a vacuum-sealed tube. This step breaks down the collagen into its constituent amino acids, including the cross-linking residues.

3. Sample Cleanup and Preparation for LC-MS/MS:

-

Remove the HCl from the hydrolysate by evaporation under a stream of nitrogen or by using a vacuum concentrator.

-

Reconstitute the dried hydrolysate in a solvent compatible with the LC-MS/MS system, typically a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., formic acid).

-

Filter the reconstituted sample to remove any particulate matter before injection into the LC-MS/MS system.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Employ a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column for the separation of DHLNL from other amino acids and matrix components. A gradient elution with mobile phases consisting of water and acetonitrile with formic acid is commonly used.

-

Mass Spectrometry (MS/MS): Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of DHLNL.

-

Parent Ion (Q1): The mass-to-charge ratio (m/z) of the protonated DHLNL molecule.

-

Fragment Ions (Q3): Specific fragment ions generated by collision-induced dissociation of the parent ion. The selection of unique parent-fragment transitions ensures high specificity.

-

-

Quantification: Generate a standard curve using a certified (5S,5'S)-Dihydroxy Lysinonorleucine standard of known concentrations. The concentration of DHLNL in the tissue sample is determined by comparing its peak area to the standard curve.

Experimental Workflow Diagram

Caption: Workflow for DHLNL quantification in tissues.

Signaling Pathways Regulating DHLNL Formation

The formation of DHLNL is a downstream consequence of collagen biosynthesis and cross-linking, a process tightly regulated by complex signaling pathways. While no signaling pathways are known to directly target DHLNL itself, several pathways control the expression and activity of lysyl oxidase (LOX), the key enzyme responsible for initiating the cross-linking cascade.

Lysyl Oxidase (LOX) Regulation and Collagen Cross-Linking

LOX-mediated collagen cross-linking is influenced by a variety of signaling molecules and pathways that respond to cues from the cellular microenvironment, including growth factors and mechanical stress.

-

Transforming Growth Factor-β (TGF-β) Signaling: TGF-β is a potent inducer of fibrosis and ECM production. It upregulates the expression of both collagen and LOX, leading to increased collagen cross-linking and tissue stiffening.[3]

-

Platelet-Derived Growth Factor (PDGF) and Epidermal Growth Factor (EGF) Signaling: These growth factors, acting through their respective receptor tyrosine kinases, can also modulate LOX expression and activity, contributing to ECM remodeling in development and disease.

-

Vascular Endothelial Growth Factor (VEGF) Signaling: While primarily known for its role in angiogenesis, VEGF has also been shown to influence the expression of ECM components and modifying enzymes like LOX.

-

Wnt Signaling: The Wnt signaling pathway has been implicated in the regulation of fibrosis and ECM dynamics. Modulation of Wnt signaling can impact the expression of genes involved in collagen synthesis and cross-linking.[4][5][6]

Signaling Pathway Diagram

Caption: Regulation of DHLNL formation via LOX.

Conclusion

(5S,5'S)-Dihydroxy Lysinonorleucine is a critical component of the extracellular matrix, and its quantification provides valuable insights into tissue health and disease. The methodologies and signaling pathway information presented in this guide offer a foundational resource for researchers and drug development professionals. Further investigation into the precise quantitative abundance of DHLNL across a broader range of tissues and the elucidation of more direct regulatory mechanisms will undoubtedly advance our understanding of ECM biology and open new avenues for therapeutic intervention.

References

- 1. lysyl-oxidase-lox-functional-contributions-to-signaling-pathways - Ask this paper | Bohrium [bohrium.com]

- 2. mdpi.com [mdpi.com]

- 3. REGULATORS OF COLLAGEN CROSSLINKING IN DEVELOPING AND ADULT TENDONS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. unthsc-ir.tdl.org [unthsc-ir.tdl.org]

- 5. Collagen Crosslinking for Keratoconus: Cellular Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Stability of (5S,5'S)-Dihydroxy Lysinonorleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5S,5'S)-Dihydroxylysinonorleucine (DHLNL) is a crucial divalent, immature reducible cross-link found in collagen, the most abundant protein in mammals. Its formation and subsequent maturation into more complex, stable cross-links are fundamental to the structural integrity and biomechanical properties of connective tissues. An understanding of the chemical properties and stability of DHLNL is paramount for research in tissue engineering, fibrosis, aging, and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the core chemical characteristics of DHLNL, including its structure and physicochemical properties. It further delves into its stability under various conditions such as pH, temperature, and oxidative stress, and outlines detailed experimental protocols for its analysis.

Introduction

Collagen, the primary structural protein of the extracellular matrix, derives its remarkable tensile strength and stability from a series of post-translational modifications, most notably the formation of covalent intermolecular cross-links. Among these, (5S,5'S)-Dihydroxylysinonorleucine (DHLNL) represents a key initial step in the cross-linking cascade. DHLNL is classified as a reducible, immature cross-link, formed through the condensation of a hydroxylysine aldehyde with a hydroxylysine residue on adjacent collagen molecules[1]. The stability of this cross-link is a critical determinant of the overall stability of newly synthesized collagen fibrils. This guide aims to consolidate the current knowledge on the chemical properties and stability of DHLNL, providing a valuable resource for professionals in biomedical research and drug development.

Chemical Properties of (5S,5'S)-Dihydroxy Lysinonorleucine

Structure and Nomenclature

(5S,5'S)-Dihydroxylysinonorleucine is an amino acid derivative formed from two modified lysine residues. Its systematic IUPAC name is N6-[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]-5-hydroxy-L-lysine. The structure is characterized by two chiral centers at the alpha-carbon of each lysine residue and two additional chiral centers at the hydroxylated carbons.

References

An In-Depth Technical Guide to the Enzymatic Formation of (5S,5'S)-Dihydroxy Lysinonorleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) is a crucial divalent cross-link essential for the structural integrity and stability of collagen fibrils. Its formation is a sophisticated enzymatic process orchestrated within the extracellular matrix, primarily involving the sequential action of two key enzymes: lysyl hydroxylase 2 (LH2) and lysyl oxidase (LOX). This technical guide provides a comprehensive overview of the enzymatic pathway leading to the synthesis of (5S,5'S)-DHLNL, detailed experimental protocols for its in vitro reconstitution and analysis, and a summary of the relevant enzymatic kinetics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate collagen cross-linking in both physiological and pathological contexts.

The Enzymatic Pathway of (5S,5'S)-Dihydroxy Lysinonorleucine Formation

The biosynthesis of (5S,5'S)-DHLNL is a post-translational modification of collagen that occurs in the extracellular space. The process can be dissected into two principal enzymatic steps, each contributing to the final stereochemistry of the cross-link.

Step 1: Stereospecific Hydroxylation of Telopeptidyl Lysine by Lysyl Hydroxylase 2 (LH2)

The initial and stereochemistry-determining step is the hydroxylation of specific lysine residues located in the non-helical ends (telopeptides) of procollagen molecules. This reaction is catalyzed by lysyl hydroxylase 2 (LH2), a member of the 2-oxoglutarate-dependent dioxygenase superfamily. LH2 specifically hydroxylates the C5 position of the lysine side chain, converting it to hydroxylysine. Crucially, this hydroxylation is stereospecific, resulting in the formation of (5S)-hydroxylysine. There are three known isoforms of lysyl hydroxylase (LH1, LH2, and LH3), with LH2 exhibiting a unique specificity for lysine residues within the telopeptides of collagen[1][2]. In contrast, LH1 and LH3 primarily hydroxylate lysines within the triple-helical domain of collagen[1].

Step 2: Oxidative Deamination by Lysyl Oxidase (LOX)

Following hydroxylation, the (5S)-hydroxylysine residues in the collagen telopeptides serve as substrates for lysyl oxidase (LOX). LOX is a copper-dependent amine oxidase that catalyzes the oxidative deamination of the ε-amino group of hydroxylysine to form a reactive aldehyde, α-aminoadipic-δ-semialdehyde. This enzymatic step is also stereospecific, with LOX abstracting the pro-S proton from the C6 position of the hydroxylysine side chain[3].

Step 3: Spontaneous Condensation and Cross-link Formation

The newly formed aldehyde on one collagen molecule then undergoes a spontaneous (non-enzymatic) condensation reaction with the ε-amino group of a (5S)-hydroxylysine residue on an adjacent collagen molecule. This reaction forms a Schiff base, which upon rearrangement and reduction in vitro (or maturation in vivo), gives rise to the stable (5S,5'S)-Dihydroxy Lysinonorleucine cross-link.

The overall enzymatic pathway can be visualized as follows:

References

The Biological Crossroads: A Technical Guide to Reducible and Non-Reducible Collagen Crosslinks

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal roles of reducible and non-reducible crosslinks in collagen, the most abundant protein in the mammalian body. Understanding the nuanced differences between these covalent bonds is critical for elucidating the mechanisms of tissue development, aging, and a spectrum of pathologies, thereby paving the way for novel therapeutic interventions.

The Foundation of Strength: An Overview of Collagen Crosslinking

Collagen's remarkable tensile strength and structural integrity are not inherent to its triple helical structure alone. Instead, they are conferred by a complex network of covalent intermolecular crosslinks that stabilize the staggered alignment of collagen molecules within fibrils. These crosslinks are broadly categorized into two main types: enzymatically-mediated, lysyl oxidase-initiated crosslinks, and non-enzymatic crosslinks, primarily arising from advanced glycation end products (AGEs).

The initial, enzymatically-formed crosslinks are chemically reducible, representing an immature stage in tissue development. Over time, these reducible crosslinks mature into stable, non-reducible forms, contributing to the long-term stability of tissues. In parallel, non-enzymatic glycation can introduce a different class of non-reducible crosslinks that accumulate with age and in certain disease states, often with detrimental consequences.

The Enzymatic Pathway: From Reducible Intermediates to Non-Reducible Stability

The formation of physiological collagen crosslinks is a highly regulated enzymatic process initiated by the copper-dependent enzyme lysyl oxidase (LOX) and its isoforms (LOXL).[1] This process is fundamental to the development, repair, and remodeling of connective tissues.[1]

Formation of Reducible Crosslinks

The process begins with the oxidative deamination of specific lysine and hydroxylysine residues in the telopeptide regions of collagen molecules by LOX.[2] This reaction converts the ε-amino groups into reactive aldehyde groups, forming allysine and hydroxyallysine, respectively. These aldehydes then spontaneously react with the ε-amino groups of other lysine or hydroxylysine residues in the helical region of adjacent collagen molecules to form immature, divalent, and chemically reducible crosslinks. These are primarily aldimine (Schiff base) and keto-amine crosslinks.[3][4] The presence of these reducible crosslinks is a hallmark of newly synthesized collagen and is particularly abundant in young, growing tissues.[4]

Maturation into Non-Reducible Crosslinks

With tissue maturation, the initial reducible crosslinks undergo further spontaneous chemical reactions to form more complex, stable, and non-reducible trivalent crosslinks.[3][5] This maturation process is crucial for the long-term mechanical stability of tissues. The two primary mature, non-reducible crosslinks derived from the LOX pathway are:

-

Pyridinoline (PYD) and Deoxypyridinoline (DPD): These fluorescent, 3-hydroxypyridinium structures are formed from the condensation of two hydroxylysine aldehyde-derived reducible crosslinks with a hydroxylysine or lysine residue.[3][6] PYD is found in most connective tissues, including cartilage and bone, while DPD is more specific to bone and dentin.[7] Their concentration increases with age, reflecting the maturation of the collagen network.[4]

The transition from reducible to non-reducible crosslinks results in a collagen network with increased stiffness, insolubility, and resistance to enzymatic degradation.[5]

The Non-Enzymatic Pathway: Advanced Glycation End Products (AGEs)

Distinct from the physiological, enzyme-directed process, non-reducible crosslinks can also form through a non-enzymatic pathway known as glycation. This process involves the reaction of reducing sugars, such as glucose, with the free amino groups of proteins, lipids, and nucleic acids.[8][9]

The accumulation of advanced glycation end products (AGEs) is a slow, progressive process that occurs throughout life and is accelerated in conditions of hyperglycemia, such as diabetes mellitus.[8][10] AGEs can form crosslinks between collagen molecules, leading to significant alterations in tissue properties. One of the most well-characterized AGE crosslinks is pentosidine .[11]

Unlike the specific and regulated formation of LOX-derived crosslinks, AGE-mediated crosslinking is a random process that can disrupt the normal architecture and function of the collagen matrix. This leads to increased tissue stiffness, brittleness, and a reduced capacity for turnover and repair.[8][12]

Biological Significance: A Tale of Two Crosslinks

The balance between reducible and non-reducible crosslinks is a critical determinant of tissue health and function.

Reducible crosslinks , being intermediates, are indicative of active collagen synthesis and turnover.[4] Their levels are naturally high during growth, development, and wound healing. An imbalance, however, can be pathological. For instance, defects in the maturation of reducible crosslinks can lead to tissue fragility, as seen in certain genetic disorders like Ehlers-Danlos syndrome.[13] Conversely, an accumulation of reducible crosslinks in adults might indicate a failure of the maturation process.

Non-reducible crosslinks are essential for the long-term stability and mechanical strength of mature tissues.[5] However, the origin of these non-reducible crosslinks dictates their biological impact.

-

LOX-derived non-reducible crosslinks (PYD, DPD) are the desired end-product of physiological collagen maturation, providing essential structural integrity.[3]

-

AGE-derived non-reducible crosslinks (e.g., pentosidine) are generally detrimental. Their accumulation contributes to the age-related decline in the mechanical properties of tissues, leading to increased stiffness of blood vessels, reduced elasticity of the skin, and increased fragility of bones.[8][11] In diseases like diabetes, the accelerated formation of AGEs exacerbates these effects and contributes to the pathogenesis of diabetic complications.[10]

Quantitative Data Summary

The following tables summarize the quantitative levels of reducible and non-reducible collagen crosslinks in various tissues and conditions. It is important to note that values can vary significantly based on the specific analytical methods used, the species, and the precise location of the tissue sample.

Table 1: Reducible vs. Non-Reducible Collagen Crosslinks in Different Tissues

| Tissue | Reducible Crosslinks (e.g., DHLNL, HLNL) | Non-Reducible Crosslinks (e.g., PYD, DPD, Pentosidine) | Reference |

| Young Tendon | High | Low | [14] |

| Aged Tendon | Low | High (increase in AGEs) | [15] |

| Bone (Young) | Present | Moderate (PYD, DPD) | [5] |

| Bone (Aged) | Decreased | Increased (DPD, PYD, and significant increase in Pentosidine) | [5] |

| Cartilage | Present in developing tissue | High (predominantly PYD) | [3] |

| Skin (Young) | High | Low | [4] |

| Skin (Aged) | Low | High (increase in AGEs) | [9] |

Table 2: Collagen Crosslink Concentrations in Healthy vs. Diseased States

| Condition | Tissue | Key Crosslink Changes | Biological Implication | Reference |

| Fibrosis (e.g., Liver, Lung) | Affected Organ | Increased LOX activity, leading to elevated PYD and DPD levels. | Increased tissue stiffness and resistance to degradation. | [16][17] |

| Diabetes Mellitus | Various (e.g., Skin, Tendon, Bone) | Significant increase in AGEs (e.g., pentosidine). | Increased tissue stiffness, brittleness, and impaired function. | [8][10] |

| Osteoporosis | Bone | Reduced concentration of reducible crosslinks. | Potentially reduced bone strength. | [[“]] |

| Keratoconus | Cornea | Altered collagen crosslinking. | Corneal thinning and distortion. | [19] |

Signaling Pathways

The formation and biological effects of collagen crosslinks are intricately linked to complex signaling pathways.

Regulation of Lysyl Oxidase (LOX)

The expression and activity of LOX are tightly regulated by a variety of signaling molecules, including growth factors and cytokines. The Transforming Growth Factor-beta (TGF-β) pathway is a potent inducer of LOX, playing a key role in fibrosis.[20][21] Hypoxia also upregulates LOX expression through Hypoxia-Inducible Factors (HIFs).[22]

AGEs and RAGE Signaling

The pathological effects of AGEs are largely mediated by their interaction with the Receptor for Advanced Glycation End Products (RAGE).[2][23] Binding of AGEs to RAGE activates multiple intracellular signaling cascades, including NF-κB and MAP kinases, leading to a pro-inflammatory and pro-fibrotic cellular response.[24][25]

Experimental Protocols

Accurate quantification of collagen crosslinks is essential for research in this field. Below are outlines of key experimental methodologies.

Quantification of Pyridinoline (PYD) and Deoxypyridinoline (DPD) by HPLC

This method is the gold standard for measuring mature, non-reducible crosslinks.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: Lyophilize and weigh the tissue sample.

-

Hydrolysis: Hydrolyze the sample in 6M HCl at approximately 110°C for 24 hours to break down the protein into its constituent amino acids and crosslinks.

-

Purification: Partially purify the hydrolysate using solid-phase extraction on a cellulose column (e.g., CF1) to remove interfering substances.

-

HPLC Analysis: Separate the crosslinks using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used.

-

Detection: Detect PYD and DPD by their natural fluorescence (Excitation ~295 nm, Emission ~395 nm for acid pH; Excitation ~330 nm, Emission ~395 nm for neutral pH).

-

Quantification: Quantify the peaks by comparing their area to a standard curve generated from purified PYD and DPD standards. Results are typically expressed as moles of crosslink per mole of collagen, with collagen content determined by hydroxyproline analysis.

Mass Spectrometry for Comprehensive Crosslink Analysis

Mass spectrometry (MS) offers a highly sensitive and specific method for the identification and quantification of a broader range of collagen crosslinks, including reducible intermediates and various AGEs.

Detailed Methodology:

-

Sample Preparation: For reducible crosslinks, the tissue is first treated with a reducing agent like sodium borohydride to stabilize the aldimine and keto-amine bonds. The sample is then hydrolyzed.

-

LC-MS/MS Analysis: The hydrolysate is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The liquid chromatography step separates the different crosslink species.

-

Mass Spectrometry: The mass spectrometer identifies and quantifies the crosslinks based on their mass-to-charge ratio and fragmentation patterns.

-

Data Analysis: Specialized software is used to analyze the complex data and provide quantitative results.

Western Blot for Lysyl Oxidase (LOX) Quantification

Western blotting can be used to determine the relative amount of LOX protein in a tissue or cell lysate, providing insights into the potential for enzymatic crosslinking.

Detailed Methodology:

-

Protein Extraction: Homogenize the tissue or lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LOX.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, which is then detected on X-ray film or with a digital imager.

-

Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine the relative abundance of LOX.

Conclusion and Future Directions

The distinction between reducible and non-reducible collagen crosslinks is fundamental to understanding the dynamic nature of the extracellular matrix. While enzymatically-driven maturation from reducible to non-reducible forms is a cornerstone of tissue health, the non-enzymatic accumulation of non-reducible AGE crosslinks represents a significant pathological burden.

For researchers and drug development professionals, targeting the pathways that govern these crosslinking processes holds immense therapeutic potential. Strategies aimed at inhibiting LOX in fibrotic diseases, or preventing the formation and promoting the breakdown of AGEs in age-related and diabetic complications, are promising avenues for future research. A deeper understanding of the intricate balance and interplay between these different types of collagen crosslinks will undoubtedly continue to fuel innovation in regenerative medicine and the treatment of a wide array of chronic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of advanced glycation end products in cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collagen Cross-Link and Mass Spectral Analyses. [bio-protocol.org]

- 4. youtube.com [youtube.com]

- 5. AGE-RELATED EFFECT ON THE CONCENTRATION OF COLLAGEN CROSSLINKS IN HUMAN OSTEONAL AND INTERSTITIAL BONE TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysyl Oxidase (LOX): Functional Contributions to Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Mass Spectrometry-Based Proteomics to Define Intracellular Collagen Interactomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Quantitative Evaluation of Collagen Crosslinks and Corresponding Tensile Mechanical Properties in Mouse Cervical Tissue during Normal Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of advanced glycation end products in cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ovid.com [ovid.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]

- 17. m.youtube.com [m.youtube.com]

- 18. consensus.app [consensus.app]

- 19. Molecular Characteristics of RAGE and Advances in Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Scleroderma - Wikipedia [en.wikipedia.org]

- 22. Lysyl oxidase - Wikipedia [en.wikipedia.org]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to Lysinonorleucine and its Hydroxylated Forms: From Cross-linking to Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysinonorleucine (LNL) and its hydroxylated derivatives are key covalent cross-links that provide structural integrity to extracellular matrix proteins, primarily collagen and elastin. Their formation, catalyzed by lysyl oxidase, is a critical post-translational modification that ensures the mechanical stability of connective tissues. Beyond their structural role, alterations in the levels of these cross-links are associated with aging and a range of fibrotic and metabolic diseases. This guide provides a comprehensive review of the formation, biological significance, and analytical determination of lysinonorleucine and its hydroxylated forms. It includes detailed experimental protocols for their quantification and explores their emerging roles in cellular signaling pathways, offering insights for researchers and professionals in drug development.

Introduction to Lysinonorleucine and its Hydroxylated Forms

Lysinonorleucine (LNL) is a bifunctional amino acid formed from the condensation of a lysine residue and an allysine residue, the latter being derived from the oxidative deamination of a lysine residue by the enzyme lysyl oxidase (LOX). This process is fundamental to the stabilization of collagen and elastin fibers, which are essential components of connective tissues such as skin, bone, tendons, and blood vessels.

The hydroxylation of lysine residues prior to cross-linking leads to the formation of hydroxylated forms of LNL, namely hydroxylysinonorleucine (HLNL) and dihydroxylysinonorleucine (DHLNL). The extent of lysine hydroxylation and subsequent cross-link hydroxylation is tissue-specific and can influence the properties of the resulting connective tissue.

Formation of Lysinonorleucine and its Hydroxylated Derivatives

The biosynthesis of these cross-links is a multi-step enzymatic process that occurs in the extracellular space.

Key steps include:

-

Lysine Hydroxylation: Specific lysine residues within the collagen polypeptide chains can be hydroxylated by lysyl hydroxylases to form hydroxylysine.

-

Oxidative Deamination: Lysyl oxidase, a copper-dependent enzyme, catalyzes the oxidative deamination of the ε-amino group of specific lysine and hydroxylysine residues in the telopeptide regions of collagen and elastin, forming highly reactive aldehyde derivatives (allysine and hydroxyallysine, respectively).

-

Condensation Reaction: The aldehyde group of an allysine or hydroxyallysine residue spontaneously condenses with the ε-amino group of a nearby lysine or hydroxylysine residue on an adjacent polypeptide chain, forming a Schiff base (aldimine) intermediate.

-

Stabilization: These immature aldimine cross-links can undergo further reactions to form more stable structures. For analytical purposes, they are often stabilized by reduction with sodium borohydride.[1]

Figure 1: Formation pathway of lysinonorleucine and its hydroxylated forms.

Biological Significance

The formation of LNL and its hydroxylated derivatives is crucial for the biomechanical properties of connective tissues. The degree and type of cross-linking influence tissue strength, elasticity, and resistance to degradation.

-

Tissue Integrity: These cross-links provide tensile strength and stability to collagen fibrils and elastin fibers, which is essential for the function of tissues subjected to mechanical stress.

-

Aging: With age, there is an accumulation of non-enzymatic cross-links, known as advanced glycation end-products (AGEs), which can alter tissue properties and contribute to age-related pathologies.[2] Concurrently, changes in enzymatic cross-linking patterns are also observed.[1][3]

-

Disease: Aberrant collagen cross-linking is a hallmark of several diseases.

-

Fibrosis: In fibrotic diseases, such as idiopathic pulmonary fibrosis and liver cirrhosis, there is an excessive deposition and cross-linking of collagen, leading to tissue stiffening and organ dysfunction. Studies have shown an increase in the dihydroxylysinonorleucine (DHLNL) to hydroxylysinonorleucine (HLNL) ratio in acute fibrotic episodes.

-

Diabetes: Hyperglycemia in diabetes accelerates the formation of AGEs, leading to pathological cross-linking of collagen in various tissues, contributing to complications such as nephropathy, retinopathy, and cardiovascular disease.

-

Quantitative Analysis

The quantification of LNL and its hydroxylated forms is essential for understanding their roles in health and disease. Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification.

Table 1: Reported Collagen Cross-link Levels in Human Tissues

| Tissue | Cross-link | Age Group | Concentration (mol/mol of collagen) | Reference |

| Bone (Cortical) | Lysylpyridinoline (LP) | Middle-aged | ~0.1 - 0.3 | [3] |

| Elderly | ~0.05 - 0.2 | [3] | ||

| Hydroxylysylpyridinoline (HP) | Middle-aged | ~0.5 - 1.2 | [3] | |

| Elderly | ~0.4 - 1.0 | [3] | ||

| Bone (Cancellous) | Hydroxypyridinium | 10-15 years | Reaches maximum | [1] |

| Adult | Remains stable | [1] | ||

| Cartilage (Articular) | Hydroxypyridinium | 10-15 years | Reaches maximum (5-10x bone) | [1] |

| Adult | Remains stable | [1] | ||

| Ligamentum Flavum | Pyridinoline | Increases with age | - | [4] |

| Intervertebral Disc (Lumbar) | Elastin Cross-links | - | 0.04 ± 0.01 nmol/mg dry wt | [4] |

Note: This table provides a summary of reported values. Absolute concentrations can vary depending on the specific analytical methods and sample populations.

Experimental Protocols

Accurate quantification of LNL and its hydroxylated forms requires meticulous sample preparation and analysis.

Sample Preparation and Hydrolysis

-

Tissue Homogenization: Tissues are typically frozen in liquid nitrogen and pulverized to a fine powder.

-

Defatting and Drying: The powdered tissue is washed with solvents like phosphate-buffered saline (PBS) and distilled water, followed by lyophilization (freeze-drying).

-

Reduction (for immature cross-links): To stabilize the immature aldimine cross-links (LNL, HLNL, DHLNL), the dried tissue is reduced with sodium borohydride (NaBH₄) in a suitable buffer.

-

Acid Hydrolysis: The reduced tissue is hydrolyzed in 6 M hydrochloric acid (HCl) at approximately 110°C for 18-24 hours.[5] This breaks down the proteins into their constituent amino acids, including the cross-linking amino acids.

-

Solid-Phase Extraction (SPE): The hydrolysate is then subjected to solid-phase extraction to remove interfering substances and enrich the cross-link fraction.

LC-MS/MS Analysis

-

Chromatographic Separation: The purified amino acid mixture is separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). A variety of column chemistries can be employed, often involving reverse-phase or hydrophilic interaction liquid chromatography (HILIC).

-

Mass Spectrometric Detection: The separated amino acids are detected by a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analytes. Specific precursor-to-product ion transitions are monitored for each cross-link.

Figure 2: General experimental workflow for the analysis of lysinonorleucine and its hydroxylated forms.

Signaling Pathways

Emerging evidence suggests that beyond their structural role, altered collagen cross-linking and the accumulation of related molecules can influence cellular signaling pathways, contributing to disease pathogenesis.

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway is a key regulator of fibrosis.[6] TGF-β stimulates fibroblasts to produce and deposit extracellular matrix proteins, including collagen. Lysyl oxidase, the enzyme responsible for initiating collagen cross-linking, is a downstream target of TGF-β signaling.[6] Increased TGF-β activity leads to elevated lysyl oxidase expression and subsequent enhancement of collagen cross-linking, creating a fibrotic microenvironment. This stiffened matrix can, in turn, further activate TGF-β signaling through mechanotransduction pathways involving integrins, thus establishing a vicious cycle of fibrosis.[6]

Figure 3: Simplified TGF-β signaling pathway leading to increased collagen cross-linking and fibrosis.

Receptor for Advanced Glycation End-products (RAGE) Signaling

Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through non-enzymatic reactions between sugars and proteins or lipids. Some AGEs can act as cross-links in collagen. The accumulation of AGEs and their interaction with the Receptor for Advanced Glycation End-products (RAGE) can trigger a cascade of intracellular signaling events.[7] Activation of RAGE by AGEs leads to the production of reactive oxygen species (ROS) and the activation of pro-inflammatory signaling pathways, such as NF-κB.[8] This contributes to a state of chronic inflammation and cellular dysfunction, which is implicated in the pathogenesis of diabetic complications and other age-related diseases.

Figure 4: RAGE signaling pathway activated by AGEs, leading to inflammation and cellular dysfunction.

Conclusion

Lysinonorleucine and its hydroxylated forms are integral to the structure and function of connective tissues. Their quantification provides valuable insights into the processes of aging and the pathogenesis of fibrotic and metabolic diseases. The detailed experimental protocols and an understanding of their involvement in cellular signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals. Further investigation into the precise roles of these cross-links in modulating cellular behavior will likely unveil new therapeutic targets for a range of debilitating conditions.

References

- 1. Collagen cross-linking in human bone and articular cartilage. Age-related changes in the content of mature hydroxypyridinium residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Age-related effect on the concentration of collagen crosslinks in human osteonal and interstitial bone tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. worldscientific.com [worldscientific.com]

- 5. pnas.org [pnas.org]

- 6. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.sahmri.org.au [research.sahmri.org.au]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction of (5S,5'S)-Dihydroxy Lysinonorleucine from Bone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,5'S)-Dihydroxy lysinonorleucine (DHLNL) is a reducible divalent cross-link found in collagen, the primary protein component of bone. The formation and abundance of DHLNL are critical indicators of collagen maturation and bone quality. Alterations in DHLNL levels can be associated with various skeletal diseases and the effects of therapeutic interventions. Accurate quantification of DHLNL in bone tissue is therefore essential for research in bone biology, disease pathogenesis, and the development of new orthopedic and rheumatologic drugs.

This document provides a detailed protocol for the extraction, purification, and quantification of (5S,5'S)-Dihydroxy lysinonorleucine from bone tissue. The methodology is based on established principles of acid hydrolysis of the bone matrix, followed by purification of the amino acid fraction and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

The following table summarizes quantitative data for Dihydroxylysinonorleucine (DHLNL) and other related collagen cross-links found in human cancellous bone, as determined by Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QqTOF-MS).[1]

| Analyte | Mean Concentration (nmol/L) | Standard Deviation (nmol/L) |

| DHLNL | Data not explicitly provided | Data not explicitly provided |

| HLNL | Data not explicitly provided | Data not explicitly provided |

| LNL | Data not explicitly provided | Data not explicitly provided |

| PYD | Data not explicitly provided | Data not explicitly provided |

| DPD | Data not explicitly provided | Data not explicitly provided |

Note: While the referenced study established a method for quantifying DHLNL, specific mean and standard deviation values for a cohort were not detailed in the provided abstract. Researchers should expect to generate their own quantitative data based on the provided protocol.

Experimental Protocols

This protocol is divided into four main stages: Bone Sample Preparation, Acid Hydrolysis, Purification of Amino Acids, and Quantification by LC-MS.

Bone Sample Preparation

Proper preparation of the bone sample is crucial to ensure accurate and reproducible results.

Materials:

-

Bone sample (cortical or cancellous)

-

Scalpel, bone cutters, or a low-speed saw

-

Mortar and pestle (preferably agate) or a cryogenic mill

-

Milli-Q water or equivalent

-

Acetone

-

0.5 M Hydrochloric acid (HCl) or 0.75 M Ethylenediaminetetraacetic acid (EDTA), pH 8.5

Procedure:

-

Cleaning: Carefully remove any soft tissue, periosteum, and marrow from the bone sample using a scalpel.

-

Fragmentation: Break the bone into smaller pieces using bone cutters or a low-speed saw.

-

Washing: Wash the bone fragments with Milli-Q water to remove any remaining debris.

-

Defatting: Immerse the bone fragments in acetone for 4-6 hours to remove lipids. Allow the bone to air-dry completely in a fume hood.

-

Pulverization: Grind the dry, defatted bone fragments into a fine powder using a mortar and pestle or a cryogenic mill.

-

Demineralization:

-

Acid Method: Suspend the bone powder in 0.5 M HCl at 4°C.[2] Allow demineralization to proceed for 24-48 hours with gentle agitation, changing the acid solution every 12 hours until the bone becomes "spongy" and no more mineral is visible.[2]

-

EDTA Method: Alternatively, wash the bone powder with 0.75 M EDTA (pH 8.5) with multiple changes of the solution until the bone is fully demineralized.[3]

-

-

Washing: After demineralization, wash the resulting collagen-rich matrix extensively with Milli-Q water until the pH is neutral.

-

Lyophilization: Freeze-dry the demineralized bone collagen to obtain a stable, dry powder for subsequent hydrolysis.

Acid Hydrolysis

This step breaks down the collagen protein into its constituent amino acids, including DHLNL.

Materials:

-

Lyophilized demineralized bone collagen

-

6 M Hydrochloric acid (HCl), sequencing grade

-

Heavy-walled glass hydrolysis tubes

-

Vacuum pump and sealing torch or screw-cap vials with PTFE-lined caps

-

Heating block or oven set to 110°C

Procedure:

-

Weigh approximately 5-10 mg of the lyophilized collagen into a hydrolysis tube.

-

Add 1 mL of 6 M HCl to the tube.

-

Freeze the sample in liquid nitrogen.

-

Evacuate the tube using a vacuum pump and seal it with a flame torch. Alternatively, use screw-cap vials with PTFE-lined caps and tighten securely.

-

Place the sealed tube in a heating block or oven at 110°C for 24 hours.[2]

-

After hydrolysis, allow the tube to cool to room temperature.

-

Carefully open the tube and transfer the hydrolysate to a clean microcentrifuge tube.

-

Dry the hydrolysate completely under a stream of nitrogen or using a vacuum centrifuge to remove the HCl.

Purification of Amino Acids

This step removes salts and other interfering substances from the hydrolysate prior to LC-MS analysis.

Materials:

-

Dried bone hydrolysate

-

XAD-2 resin

-

Chromatography column

-

1 M Hydrochloric acid (HCl)

-

Milli-Q water

Procedure:

-

Column Preparation: Pack a small chromatography column with XAD-2 resin. Pre-condition the column by washing it with 20 column volumes of 1 M HCl followed by 10 column volumes of Milli-Q water.[2]

-

Sample Loading: Re-dissolve the dried bone hydrolysate in a small volume of Milli-Q water and load it onto the prepared XAD-2 column.

-

Elution: Elute the amino acids from the column with Milli-Q water. The hydrophobic nature of the XAD-2 resin will retain many of the interfering compounds while allowing the polar amino acids, including DHLNL, to pass through.

-

Drying: Collect the eluate containing the purified amino acids and dry it completely using a vacuum centrifuge.

Quantification by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to separate and quantify DHLNL.

Materials:

-

Purified, dried amino acid sample

-

(5S,5'S)-Dihydroxy Lysinonorleucine standard

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

C18 reverse-phase LC column

-